3-(2,5-Dimethoxyphenyl)propanal
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Overview
Description
3-(2,5-Dimethoxyphenyl)propanal: is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 2 and 5, and an aldehyde group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3-(2,5-Dimethoxyphenyl)propanal typically begins with 2,5-dimethoxybenzaldehyde.
Grignard Reaction: The aldehyde group of 2,5-dimethoxybenzaldehyde can be reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The resulting alcohol can then be oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,5-Dimethoxyphenyl)propanal can undergo oxidation to form 3-(2,5-Dimethoxyphenyl)propanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, 3-(2,5-Dimethoxyphenyl)propanol.
Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: 3-(2,5-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(2,5-Dimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-(2,5-Dimethoxyphenyl)propanal can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound’s structural features make it a useful probe in studying biochemical pathways involving aromatic aldehydes.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,5-Dimethoxyphenyl)propanal exerts its effects is largely dependent on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanal: Similar structure but with methoxy groups at positions 3 and 4.
3-(2,5-Dimethoxyphenyl)propanoic acid: The carboxylic acid derivative of 3-(2,5-Dimethoxyphenyl)propanal.
3-(2,5-Dimethoxyphenyl)propanol: The alcohol derivative of this compound.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and methoxy substituents, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSGFJGPLZNPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562800 |
Source
|
Record name | 3-(2,5-Dimethoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-88-4 |
Source
|
Record name | 3-(2,5-Dimethoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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